3-Aminopiperidine-2,6-dione hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminopiperidine-2,6-dione derivatives often involves complex reactions starting from beta-aryl-beta-amino acids, leading to the formation of delta-aryl-delta-amino-beta-keto acids through chain extension. This process typically includes steps such as acylation with Meldrum's acid, highlighting the compound's utility as a building block in heterocyclic chemistry (Leflemme, Dallemagne, & Rault, 2001).
Molecular Structure Analysis
Detailed analysis and characterization of similar compounds have been conducted through methods like X-ray crystallography, revealing insights into their molecular and crystalline structures. These analyses provide valuable information about the conformation, bonding, and interactions within the crystal lattice, which are crucial for understanding the chemical reactivity and properties of the compounds (Shi et al., 2007).
Chemical Reactions and Properties
Piperidine diones, including 3-Aminopiperidine-2,6-dione derivatives, exhibit a wide range of chemical reactivities, such as susceptibility to addition reactions, which can be utilized to synthesize natural products and analogs. These reactions include electrophilic, nucleophilic, and radical additions, demonstrating the compound's versatility as a synthetic intermediate (Liebscher & Jin, 1999).
Physical Properties Analysis
The physical properties of 3-Aminopiperidine-2,6-dione hydrochloride, such as solubility, melting point, and stability, are essential for its handling and application in various chemical processes. While specific data on this compound might be scarce, studies on similar compounds provide insights into how such properties can influence their reactivity and utility in synthesis (Paprocki, Berłożecki, & Ostaszewski, 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in defining the applications of 3-Aminopiperidine-2,6-dione hydrochloride in synthesis and drug development. Research on piperidine diones has highlighted their potential as intermediates in the synthesis of biologically active compounds, demonstrating their significance beyond the basic chemical interest (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
3-Aminopiperidine-2,6-dione hydrochloride and its analogues have been extensively studied for their inhibitory activities on various enzymes, with significant implications in medical research. For instance, these compounds have shown selective inhibition of enzymes like cholesterol side-chain cleavage enzyme system desmolase and the estrogen-forming system aromatase. Such enzyme inhibition is crucial in the treatment of hormone-dependent tumors, particularly in breast cancer therapy (Foster et al., 1983); (Foster et al., 1985).
Synthesis and Chemical Modification
The synthesis and modification of 3-Aminopiperidine-2,6-dione hydrochloride are key areas of research. Various studies have focused on the relocation of functional groups and the creation of analogues to enhance its inhibitory activities and therapeutic potential. These chemical modifications aim to improve its specificity and reduce side effects, thereby increasing its efficacy as a treatment option (Moniz & Hammond, 1997); (Huang et al., 2016).
Drug Metabolism Studies
Understanding the metabolism of drugs is essential for effective therapeutic use. Research has revealed various metabolites of 3-Aminopiperidine-2,6-dione hydrochloride in human patients, highlighting the importance of metabolic studies in predicting drug efficacy and safety (Foster et al., 1984); (Goss et al., 1985).
Implications in Other Therapeutic Areas
Beyond its role in cancer treatment, the analogues and derivatives of 3-Aminopiperidine-2,6-dione hydrochloride have shown potential in other therapeutic areas, such as the treatment of various neurological disorders. Research in this field continues to explore new applications and improve existing treatments (Hartmann et al., 1992); (Bielenica et al., 2011).
Safety And Hazards
This compound is associated with several hazard statements including H302+H312+H332-H315-H319-H3351. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition7.
Future Directions
3-Aminopiperidine-2,6-dione hydrochloride is a key intermediate in the synthesis of lenalidomide3, an important drug for the treatment of multiple myeloma5. As research continues in the field of cancer therapeutics, this compound may find further applications in the synthesis of new drugs.
properties
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947609 | |
Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopiperidine-2,6-dione hydrochloride | |
CAS RN |
2686-86-4, 24666-56-6 | |
Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopiperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glutamimide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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